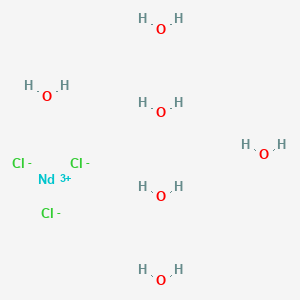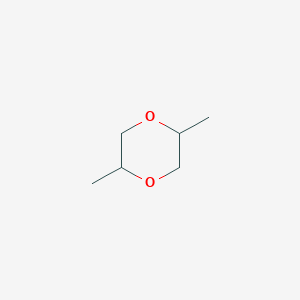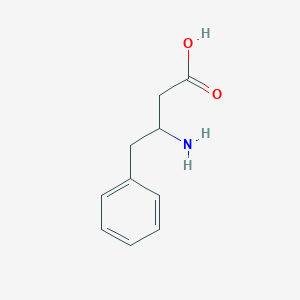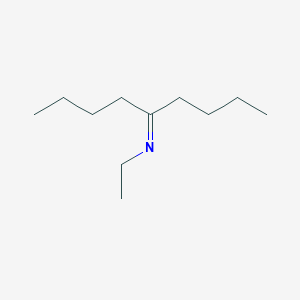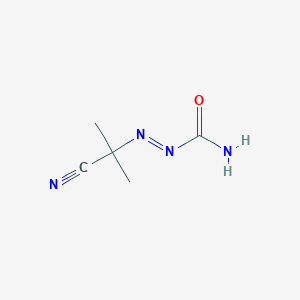![molecular formula C13H14O4 B077936 Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro- CAS No. 14770-78-6](/img/structure/B77936.png)
Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro- is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TST and has a unique structure that makes it an attractive candidate for further investigation.
Wirkmechanismus
The mechanism of action of TST is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. TST has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, such as COX-2 and MMP-9. It has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
TST has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to protect against oxidative stress and neurodegeneration. TST has been investigated for its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
TST has several advantages and limitations for lab experiments. One of the main advantages is its unique structure, which allows for the modification of its chemical structure to create analogs with different biological activities. TST is also relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of TST is its low solubility in water, which can make it difficult to use in certain experiments. TST is also relatively unstable, which can limit its shelf life and require special storage conditions.
Zukünftige Richtungen
There are several future directions for the research of TST. One potential direction is the development of TST analogs with improved pharmacological properties. Another direction is the investigation of TST as a therapeutic agent for treating Alzheimer's disease and Parkinson's disease. TST could also be investigated for its potential as a building block for the synthesis of new materials with unique properties.
In conclusion, Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro- is a compound with significant potential for scientific research. Its unique structure and potential applications in various fields make it an attractive candidate for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TST have been discussed in this paper.
Synthesemethoden
The synthesis of TST is a complex process that involves several steps. The most common method for synthesizing TST is through the reaction of benzofuranone with cyclohexane-1,3-dione in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and time, to ensure the formation of TST with high yield and purity.
Wissenschaftliche Forschungsanwendungen
TST has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, TST has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential as a therapeutic agent for treating Alzheimer's disease and Parkinson's disease.
In drug discovery, TST has been used as a scaffold for designing new compounds with improved pharmacological properties. The unique structure of TST allows for the modification of its chemical structure to create analogs with different biological activities.
In material science, TST has been investigated for its potential as a building block for the synthesis of new materials, including polymers and nanoparticles.
Eigenschaften
CAS-Nummer |
14770-78-6 |
|---|---|
Produktname |
Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro- |
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
spiro[3,5,6,7-tetrahydro-1-benzofuran-2,2'-cyclohexane]-1',3',4-trione |
InChI |
InChI=1S/C13H14O4/c14-9-3-1-4-10-8(9)7-13(17-10)11(15)5-2-6-12(13)16/h1-7H2 |
InChI-Schlüssel |
KDHQCWXHHPAXNB-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC3(O2)C(=O)CCCC3=O)C(=O)C1 |
Kanonische SMILES |
C1CC2=C(CC3(O2)C(=O)CCCC3=O)C(=O)C1 |
Synonyme |
3,5,6,7-Tetrahydrospiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



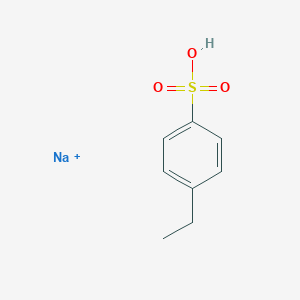
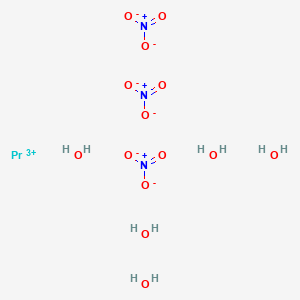
![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)

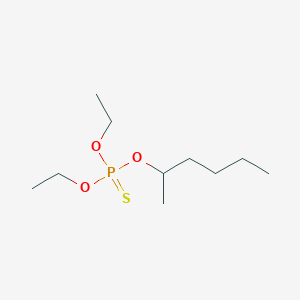
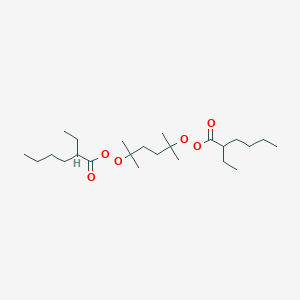
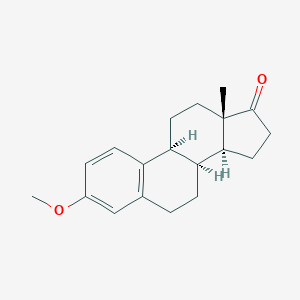
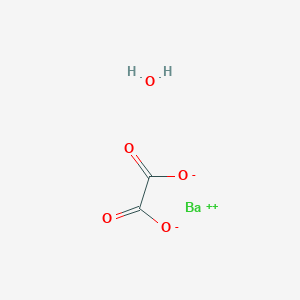
![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
